![molecular formula C14H23NO4 B15065177 2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 125136-76-7](/img/structure/B15065177.png)
2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[222]octane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Applications De Recherche Scientifique
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It may serve as a ligand in biochemical studies or as a probe to investigate biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic amines and esters, such as:
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
What sets (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
125136-76-7 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-O-tert-butyl 6-O-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
Clé InChI |
VMDDWBSYOBGVND-VWYCJHECSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
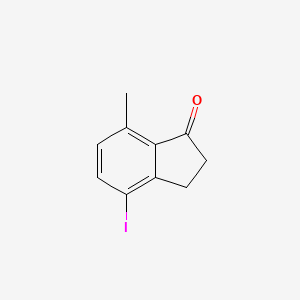
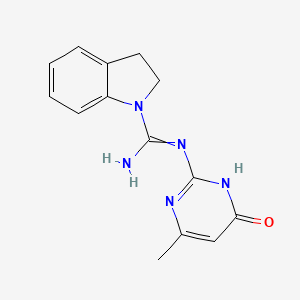
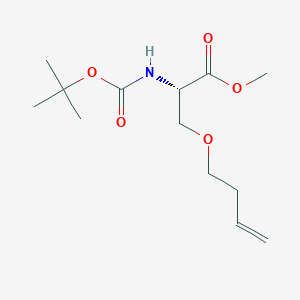

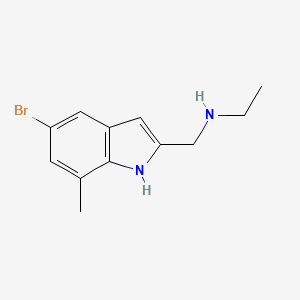
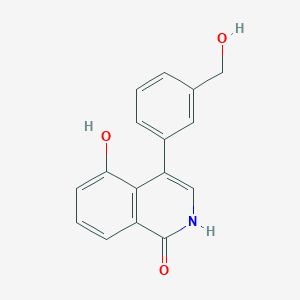
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
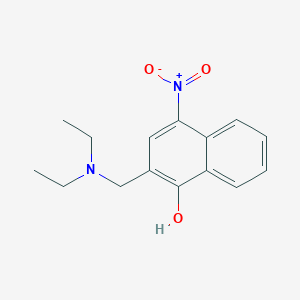

![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)
